molecular formula C8H3Cl2F5O B1410521 2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride CAS No. 1803788-96-6

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410521
CAS No.: 1803788-96-6
M. Wt: 281 g/mol
InChI Key: FUJNSJRIFGMGPQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound with the molecular formula C8H3Cl2F5O and a molecular weight of 281 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride typically involves the reaction of 2,6-dichlorobenzotrifluoride with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the compound required for its various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzotrifluoride derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is employed in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure enhances its binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzotrifluoride: Similar in structure but lacks the difluoromethoxy group.

    3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride: A positional isomer with different substitution patterns.

    2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride: Another positional isomer with distinct chemical properties.

Uniqueness

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride is unique due to the presence of both chlorine and difluoromethoxy groups on the benzotrifluoride core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3-dichloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(16-7(11)12)6(10)5(3)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJNSJRIFGMGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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